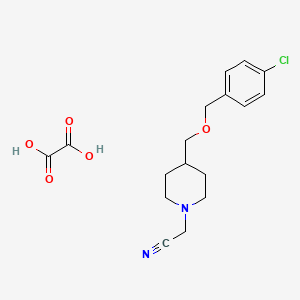
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating the levels of dopamine in the brain.
科学的研究の応用
Antimalarial Research
This compound has been studied for its potential in treating malaria, particularly strains resistant to current medications. Research indicates that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The presence of the piperidine moiety suggests that it may interfere with the life cycle of the parasite, offering a new avenue for antimalarial drug development.
Cancer Research
Some derivatives of this compound have shown antiproliferative effects against various human cell lines. This suggests potential applications in cancer research, where the compound could be used to develop treatments that target and inhibit the growth of cancer cells.
作用機序
Target of Action
Structurally similar 1, 4-disubstituted piperidines have been found to be highly selective for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the parasite.
Biochemical Pathways
Given its potential antimalarial activity, it may affect pathways related to the survival and replication of plasmodium falciparum .
Pharmacokinetics
Similar compounds have been evaluated for their antiplasmodial activity in vitro , suggesting that they may have suitable bioavailability for this application.
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum , suggesting that this compound may have a similar effect.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.C2H2O4/c16-15-3-1-13(2-4-15)11-19-12-14-5-8-18(9-6-14)10-7-17;3-1(4)2(5)6/h1-4,14H,5-6,8-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYOIRHXRGDNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2892112.png)
![N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2892113.png)
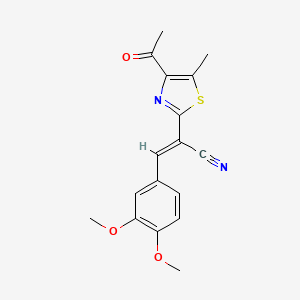

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)
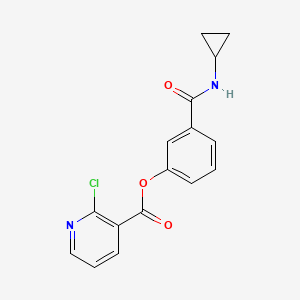
![7-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2892125.png)
![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)
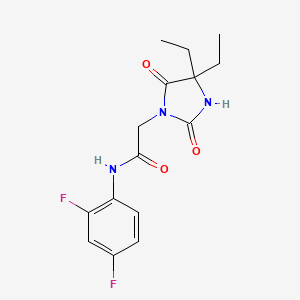
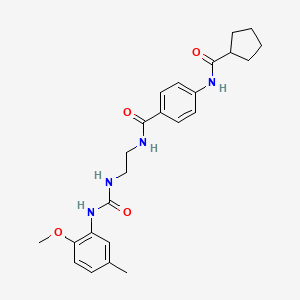
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2892132.png)
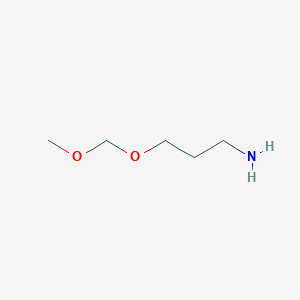
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)